molecular formula C19H21NO3 B2950619 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide CAS No. 2097903-45-0

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide

Cat. No. B2950619
CAS RN: 2097903-45-0
M. Wt: 311.381
InChI Key: HBTSKPFAOVFWRN-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide, also known as C66, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. C66 has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells, and has been found to be particularly effective in combination with other cancer treatments.

Mechanism Of Action

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide inhibits the growth of cancer cells by targeting specific proteins involved in cell growth and division. It has been found to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins in the cell. By inhibiting the activity of Hsp90, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide disrupts the function of other proteins that are essential for cancer cell growth and survival.
Biochemical and physiological effects:
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell growth and division, induce cell death, and inhibit the formation of blood vessels that are necessary for tumor growth. N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide has also been found to be effective in reducing the size of tumors in animal models of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of Hsp90 and other proteins in cancer cell growth and division. However, one limitation of using N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide is that it is a small molecule inhibitor and may not be effective in all types of cancer cells. Additionally, the synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide is a complex process and may be difficult for some labs to replicate.

Future Directions

There are many potential future directions for research on N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide. One area of interest is the development of new analogs of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide that may be more effective in inhibiting cancer cell growth. Another area of interest is the use of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide in combination with other cancer treatments to improve their effectiveness. Additionally, there is a need for further research on the potential side effects of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide and its long-term effects on cancer patients.

Synthesis Methods

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide is synthesized using a multistep reaction process that involves the condensation of furan-2-carboxaldehyde and 4-bromoaniline, followed by a series of reactions to form the final product. The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide is a complex process, but it has been successfully synthesized in large quantities for use in scientific research.

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell growth and division. N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide has been shown to be particularly effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-17(13-20-19(22)16-5-2-1-3-6-16)14-8-10-15(11-9-14)18-7-4-12-23-18/h1-2,4,7-12,16-17,21H,3,5-6,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTSKPFAOVFWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide

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